Cy3.5 diacid
Description
Significance of Cyanine (B1664457) Fluorophores in Contemporary Scientific Disciplines
Cyanine dyes represent a class of synthetic fluorophores that are indispensable in modern scientific research, particularly in biotechnology, molecular biology, and bioimaging. axispharm.comsyronoptics.com Their core structure, characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain, gives rise to their defining optical properties. syronoptics.comacs.orgresearchgate.net This structure allows for intense absorption and emission of light, which can be finely tuned across the visible and near-infrared (NIR) spectrum by modifying the length of the polymethine bridge or altering the heterocyclic nuclei. acs.orgresearchgate.net
The utility of cyanine dyes stems from their exceptional brightness, high quantum yields, and good photostability, making them superior alternatives to traditional fluorophores like fluorescein (B123965) and rhodamine in many applications. wikipedia.orgnih.gov They are extensively used as fluorescent labels for a wide array of biomolecules, including proteins, nucleic acids, and peptides. wikipedia.orgnih.gov This labeling enables researchers to visualize, track, and quantify biological molecules and processes with high sensitivity and resolution. nih.gov
Key applications of cyanine fluorophores include fluorescence microscopy for studying cellular structures, flow cytometry for analyzing cell populations, and fluorescence in situ hybridization (FISH) for detecting specific DNA or RNA sequences within cells. axispharm.com Their versatility extends to genomics and proteomics, where they are crucial for techniques like DNA sequencing and protein analysis. syronoptics.com Furthermore, certain cyanine derivatives that fluoresce in the near-infrared (NIR) region are particularly valuable for in vivo imaging, as their longer wavelength light penetrates tissue more deeply with reduced autofluorescence, facilitating studies in living organisms. axispharm.comnih.gov
Overview of Cy3.5 Diacid within the Cyanine Dye Family: Structural Features and Derivatization Potential
Within the extensive family of cyanine dyes, this compound is a specific derivative noted for its distinct spectral properties, positioned between those of the more common Cy3 and Cy5 dyes. nih.gov Structurally, it is an indocarbocyanine dye. The "diacid" designation indicates the presence of two carboxylic acid functional groups. This unactivated carboxylic acid form is a key feature, serving as a versatile handle for chemical modification. lumiprobe.commedchemexpress.com
The core structure of cyanine dyes consists of a polymethine chain connecting two nitrogen-containing heterocycles. nih.gov In the case of Cy3.5, the length of this conjugated chain dictates its specific absorption and emission profile in the orange-red region of the spectrum. aatbio.combroadpharm.com The presence of the two carboxylic acid groups enhances its utility, providing reactive sites for conjugation to other molecules. broadpharm.com
The primary potential for derivatization lies in the reactivity of the carboxylic acid groups. These groups can be readily coupled with primary amines on biomolecules such as proteins, peptides, or modified oligonucleotides to form stable amide bonds, a fundamental reaction in bioconjugation chemistry. broadpharm.comnih.gov This allows for the covalent attachment of the Cy3.5 fluorophore to a target of interest, enabling its detection and tracking. Further modifications, such as sulfonation to create sulfo-cyanine versions, can be employed to increase the dye's water solubility, which is often advantageous for biological experiments by preventing aggregation and reducing non-specific binding. wikipedia.orgnih.gov This adaptability makes this compound a valuable tool for creating custom fluorescent probes for specific research applications. yusiyy.com
Table 1: Physicochemical Properties of this compound This interactive table summarizes key data points for this compound.
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C38H41ClN2O2 | broadpharm.com |
| Excitation Maximum | ~579-591 nm | lumiprobe.comaatbio.combroadpharm.com |
| Emission Maximum | ~591-604 nm | lumiprobe.comaatbio.combroadpharm.com |
| Molar Extinction Coefficient | 116,000 L⋅mol⁻¹⋅cm⁻¹ | lumiprobe.combroadpharm.com |
| Fluorescence Quantum Yield | 0.35 | lumiprobe.combroadpharm.com |
| CAS Number | 1144107-79-8 | lumiprobe.combroadpharm.com |
| Solubility | Soluble in DMSO, DMF, DCM | broadpharm.com |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cy3 |
| Cy5 |
| Cy7 |
| Fluorescein |
| Rhodamine |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C43H49BrN2O4 |
|---|---|
Molecular Weight |
737.8 g/mol |
IUPAC Name |
6-[(2Z)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethylbenzo[e]indol-3-yl]hexanoic acid;bromide |
InChI |
InChI=1S/C43H48N2O4.BrH/c1-42(2)36(44(28-13-5-7-22-38(46)47)34-26-24-30-16-9-11-18-32(30)40(34)42)20-15-21-37-43(3,4)41-33-19-12-10-17-31(33)25-27-35(41)45(37)29-14-6-8-23-39(48)49;/h9-12,15-21,24-27H,5-8,13-14,22-23,28-29H2,1-4H3,(H-,46,47,48,49);1H |
InChI Key |
SODFRGDRIXXRJC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Br-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Br-] |
Origin of Product |
United States |
Synthetic Methodologies for Cy3.5 Diacid and Its Derivatives
General Principles of Cyanine (B1664457) Dye Synthesis: Aza-Heterocycle Condensation Approaches
The foundational chemistry for producing cyanine dyes, including Cy3.5 diacid, involves the condensation of two nitrogen-containing heterocyclic quaternary salts, known as aza-heterocycles. nih.govresearchgate.net The general structure of these dyes consists of two such heterocyclic nuclei connected by a conjugated polymethine bridge. nih.govresearchgate.net
The conventional and most common synthetic strategy is a stepwise condensation reaction. researchgate.netacs.orgnih.gov This process typically involves two key components:
Nucleophilic Aza-heterocycles: These are typically indolenine, quinoline, benzothiazole, or benzoxazole (B165842) derivatives. nih.govresearchgate.net One of these heterocycles must contain an activated methyl group, which serves as the starting point for building the polymethine chain. acs.org
Polyene-Chain Precursor: This molecule provides the atoms for the conjugated bridge linking the two heterocycles. researchgate.netacs.org For trimethine cyanines like Cy3, derivatives of malondialdehyde are often used. acs.org For pentamethine cyanines (such as Cy5), a five-carbon chain precursor is required. acs.orgmdpi.com
The synthesis begins with the N-alkylation of the aza-heterocycle to form a quaternary ammonium (B1175870) salt. acs.orgnih.gov This step increases the reactivity of the adjacent methyl group. researchgate.net The quaternized heterocycle then reacts with a polymethine precursor to form an intermediate, which in turn reacts with a second equivalent of a quaternized heterocycle to yield the final symmetrical or asymmetrical cyanine dye. acs.org
Specific Synthetic Pathways for this compound and Related Carboxy-Cyanine Analogues
The synthesis of this compound specifically requires the incorporation of carboxylic acid functionalities. This is typically achieved by using starting materials that already contain these groups. The synthetic route involves the condensation of cationic heterocyclic compounds that have an activated methyl group and a carboxylated N-alkyl side chain. acs.org
A general pathway for a related dicarboxy cyanine dye is illustrated below:
Preparation of Carboxy-Functionalized Heterocyclic Precursors: An N-alkylated heterocyclic salt bearing a carboxylic acid is prepared. For instance, 2,3,3-trimethylindolenine (B142774) can be reacted with an omega-bromoalkanoic acid (like 6-bromohexanoic acid) to form a 1-(carboxyalkyl)-2,3,3-trimethyl-indoleninium bromide precursor. acs.org This reaction is often carried out at elevated temperatures in a high-boiling solvent like o-dichlorobenzene. acs.org
Formation of the Polymethine Bridge: A three-carbon spacer precursor is prepared from a source like 1,1,3,3-tetramethoxypropane, which reacts with aniline (B41778) under acidic conditions to yield a benzenaminium chloride intermediate. acs.org
Condensation to Form the Dye: The carboxy-functionalized indoleninium precursor is then condensed with the polymethine bridge precursor. The reaction often proceeds through an activated intermediate, for example, by reacting the indoleninium salt with the bridge precursor in acetic anhydride. acs.org This intermediate is then reacted with a second molecule of the indoleninium salt in the presence of a base like sodium acetate (B1210297) in a solvent such as ethanol (B145695) under reflux to yield the final symmetrical dicarboxy cyanine dye. acs.org
Table 1: Representative Reaction Steps for Dicarboxy Cyanine Synthesis
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Quaternization | 2,3,3-trimethylindolenine, 6-bromohexanoic acid | o-dichlorobenzene, 120°C | 1-(5-Carboxypentyl)-2,3,3-trimethyl-indoleninium bromide |
| 2. Bridge Formation | 1,1,3,3-tetramethoxypropane, Aniline | Aqueous HCl, 50°C | N,N'-(prop-1-ene-1,3-diyl)bis(aniline) hydrochloride |
| 3. Condensation | Indoleninium precursor from Step 1, Bridge precursor from Step 2 | Acetic anhydride, Sodium acetate, Ethanol, Reflux | Symmetrical dicarboxy-cyanine dye |
For applications such as interfacial polymerization to create polyamides (nylons), the carboxylic acid groups of this compound must be converted into a more reactive form, typically a diacid chloride. libretexts.org This transformation significantly increases the reactivity towards nucleophiles like diamines. libretexts.org
The conversion is a standard organic chemistry procedure:
The diacid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The reaction replaces the -OH group of each carboxylic acid with a -Cl atom, producing the diacid chloride and byproducts like HCl and SO₂ (with thionyl chloride). libretexts.org
This highly reactive diacid chloride can then be polymerized with a diamine at the interface of two immiscible solvents to form a polymer chain incorporating the cyanine dye. libretexts.org
A significant challenge in cyanine dye synthesis is that the high temperatures required for N-alkylation can degrade sensitive functional groups. researchgate.netacs.orgnih.gov To overcome this, modular or convergent synthetic approaches have been developed. researchgate.netacs.orgnih.gov In this strategy, the delicate functional groups are attached in the final steps of the synthesis under milder conditions. researchgate.netacs.orgnih.gov
The general workflow of a modular approach is as follows:
Core Dye Synthesis: A cyanine dye with a reactive handle, such as a carboxylic acid (like this compound), is synthesized first. acs.org
Functional Group Attachment: The desired functional groups (e.g., ligands for protein tags, click chemistry handles like azides or alkynes) are then attached to the carboxylic acid groups in the final step. acs.orgnih.gov This is often achieved through standard amide coupling or esterification reactions using reagents like EDC/HOBt. acs.orguni-freiburg.de
This approach protects the fragile functionalities from the harsh conditions of the initial condensation reactions and allows for the creation of a diverse library of functionalized dyes from a common precursor. researchgate.netacs.orgnih.govnih.gov
To enhance their utility in biological applications, cyanine dyes are often modified to be water-soluble and to react with specific functional groups on biomolecules, such as thiols on cysteine residues.
Thiol-Reactive Derivatives: The carboxylic acid groups of this compound can be used as attachment points to introduce thiol-reactive moieties like iodoacetamides or maleimides. nih.govbohrium.comacs.org For example, the diacid can be coupled to an amine-containing linker which is then converted to an iodoacetamide (B48618). acs.org Facile, high-yield syntheses for iodoacetamide derivatives of Cy3 and Cy5 have been reported. nih.govbohrium.comacs.orgacs.org
Water-Soluble Derivatives: While the diacid functionality imparts some aqueous solubility, this can be significantly enhanced by introducing highly polar groups like sulfonates. nih.govacs.orgnih.gov One-pot procedures have been developed for preparing water-soluble, cysteine-reactive cyanine dyes by starting with sulfonated precursors, such as potassium 2,3,3-trimethyl-3H-indole-5-sulfonate. nih.gov These derivatives show high fluorescence quantum yields in water. nih.gov
Optimization and Scalability of this compound Synthesis
Scaling up the synthesis of cyanine dyes from milligram to gram quantities presents several challenges. acs.orgnih.gov Increased side product formation is a common issue during upscaling. nih.gov Furthermore, the high polarity of many cyanine dyes makes purification difficult, with standard silica (B1680970) gel chromatography often leading to irreversible adsorption of the product on the column. acs.orgnih.gov
To address these issues, optimization strategies focus on the workup and purification steps:
pH-Dependent Solubility: Researchers have optimized workup procedures by taking advantage of the pH- and functional group-dependent solubility of the dye intermediates and products. acs.orgnih.govnih.gov This allows for purification by simple washing and extraction steps, deferring complex chromatography until the final step. acs.orgnih.gov
Reaction Monitoring: Close monitoring of the reaction progress using techniques like HPLC-MS is crucial to minimize the formation of difficult-to-separate symmetric dye byproducts in asymmetric syntheses. acs.orguni-freiburg.de
Purification Techniques: For final purification, reverse-phase chromatography is often employed. nih.gov Protocols using Sep-Pak cartridges or preparative HPLC with triethylammonium (B8662869) acetate buffers have been developed for desalting and purifying cyanine dyes and their conjugates. stanford.edu
These optimized protocols have enabled the successful large-scale synthesis of cyanine dyes in low-gram quantities with high purity. acs.orgnih.gov
Advanced Characterization Techniques for Synthetic Products
The identity, purity, and properties of synthetic this compound and its derivatives are confirmed using a suite of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized dyes and their precursors. mdpi.comresearchgate.net The disappearance of signals from starting materials and the appearance of expected peaks for the product confirm the success of a reaction. researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the synthesized compounds, confirming their identity. mdpi.com HPLC-MS is particularly valuable as it simultaneously provides purity data and mass confirmation, and it is frequently used to monitor reaction progress. researchgate.netacs.org
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final dye product. researchgate.netacs.org Purity is typically determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. acs.org
UV-Visible Spectroscopy: This technique is used to determine the key photophysical properties of the dye, including its maximum absorption wavelength (λmax) and molar extinction coefficient (ε), which is a measure of how strongly the dye absorbs light. nih.govresearchgate.netspiedigitallibrary.org
Fluorescence Spectroscopy: Fluorescence spectroscopy is used to measure the emission spectrum of the dye, its maximum emission wavelength, and its fluorescence quantum yield, which quantifies the efficiency of the fluorescence process. mdpi.comspiedigitallibrary.org
Table 2: Characterization Techniques and Their Applications
| Technique | Purpose | Information Obtained |
|---|---|---|
| NMR Spectroscopy | Structural Elucidation | Confirmation of covalent structure, identification of functional groups. |
| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight of the compound. |
| HPLC | Purity Assessment | Percentage purity of the final product. |
| UV-Visible Spectroscopy | Photophysical Analysis | Maximum absorption wavelength (λmax), Molar extinction coefficient (ε). |
| Fluorescence Spectroscopy | Photophysical Analysis | Maximum emission wavelength, Fluorescence quantum yield. |
Advanced Bioconjugation Strategies Employing Cy3.5 Diacid
Covalent Coupling Mechanisms with Diverse Biomolecules
The two carboxylic acid moieties of Cy3.5 diacid are the primary sites for activation and subsequent reaction with nucleophilic functional groups present on biomolecules. The choice of coupling chemistry is dictated by the target biomolecule and the desired site of labeling.
N-Hydroxysuccinimide (NHS) Ester and Amine Reactivity in Protein and Peptide Labeling
A widely employed strategy for labeling proteins and peptides with Cy3.5 involves the activation of its carboxylic acid groups to form N-hydroxysuccinimide (NHS) esters. genelink.comgenelink.com These esters are highly reactive towards primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides. genelink.com
The reaction proceeds efficiently under slightly basic conditions, typically at a pH of 8.3-8.5. genelink.com At this pH, the amine groups are sufficiently deprotonated to act as effective nucleophiles, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. sigmaaldrich.com The reaction is typically carried out in aqueous buffers, though organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used to dissolve the often hydrophobic NHS-activated dye. genelink.com
Several factors influence the efficiency of the labeling reaction. The concentration of the protein should ideally be in the range of 1-10 mg/mL to favor the conjugation reaction over the hydrolysis of the NHS ester, which is a competing reaction that increases at higher pH. genelink.com The molar ratio of the Cy3.5 NHS ester to the protein is also a critical parameter that needs to be optimized for each specific protein to achieve the desired degree of labeling (DOL). oup.com A typical starting point is a 10-fold molar excess of the dye. gbiosciences.com
| Parameter | Recommended Condition | Rationale |
| pH | 8.3 - 8.5 | Ensures deprotonation of primary amines for nucleophilic attack while minimizing NHS ester hydrolysis. genelink.com |
| Solvent | Aqueous buffer (e.g., phosphate, bicarbonate) | Mimics physiological conditions. genelink.com |
| Co-solvent | DMSO or DMF (amine-free) | To dissolve the hydrophobic NHS-activated dye. genelink.com |
| Protein Concentration | 1 - 10 mg/mL | High concentration favors the conjugation reaction over hydrolysis. genelink.com |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | Needs to be optimized to control the degree of labeling. gbiosciences.com |
| Reaction Time | 1-4 hours at room temperature or overnight on ice | Allows for sufficient reaction completion. genelink.com |
| Quenching | Tris or glycine (B1666218) buffer | To consume any unreacted NHS ester. researchgate.net |
This interactive table summarizes the key reaction conditions for labeling proteins and peptides with Cy3.5 NHS ester.
Bioorthogonal Click Chemistry Approaches with Azide-Functionalized Cy3.5 Derivatives
Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent example. nih.gov To utilize this strategy, the this compound must first be functionalized with either an azide (B81097) or an alkyne group. Commercially available Cy3.5-azide is a reagent that can be readily "clicked" onto biomolecules that have been metabolically, enzymatically, or chemically modified to contain a terminal alkyne. genelink.comoup.com
The CuAAC reaction is highly specific and efficient, forming a stable triazole linkage between the dye and the biomolecule. nih.gov This method offers precise control over the labeling site. For instance, an alkyne group can be introduced at a specific location on a protein or nucleic acid, ensuring that the Cy3.5 dye is attached only at that position. This is a significant advantage over NHS ester chemistry, which can label multiple lysine residues.
Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative click chemistry approach that eliminates the need for a cytotoxic copper catalyst. In this method, a strained cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO), is used, which reacts spontaneously with an azide-functionalized Cy3.5. oup.com
| Click Chemistry Approach | Key Features | Typical Reactants |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and specificity. Requires a copper catalyst. | Cy3.5-azide + Alkyne-modified biomolecule genelink.comnih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, highly bioorthogonal. | Cy3.5-azide + Cyclooctyne (e.g., DBCO)-modified biomolecule oup.com |
This interactive table compares the two main click chemistry approaches for conjugating Cy3.5 to biomolecules.
Thiol-Maleimide and Carbodiimide (B86325) Coupling for Oligonucleotide and Other Conjugates
In addition to amines, other functional groups can be targeted for Cy3.5 conjugation. Thiol groups (sulfhydryls), present in cysteine residues of proteins or introduced into oligonucleotides, can be selectively targeted by maleimide-activated Cy3.5. The maleimide (B117702) group reacts specifically with the thiol group under mild conditions (pH 7.0-7.5) to form a stable thioether bond. nih.gov Cy3.5 maleimide derivatives are commercially available for this purpose. gbiosciences.com
Carbodiimide chemistry provides a direct method for coupling the carboxylic acid groups of this compound to primary amines on biomolecules, including amino-modified oligonucleotides. researchgate.netaatbio.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) activate the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form an amide bond. aatbio.com The efficiency of EDC coupling can be enhanced by the addition of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS), which converts the O-acylisourea into a more stable amine-reactive NHS or sulfo-NHS ester. aatbio.com This two-step, one-pot reaction is often preferred for conjugating this compound to amino-modified DNA. glenresearch.com
| Coupling Chemistry | Reactive Group on Biomolecule | Reactive Group on Cy3.5 Derivative | Resulting Linkage |
| Thiol-Maleimide | Thiol (-SH) | Maleimide | Thioether |
| Carbodiimide (EDC) | Amine (-NH2) | Carboxylic Acid (-COOH) | Amide |
This interactive table outlines thiol-maleimide and carbodiimide coupling strategies for Cy3.5 conjugation.
Conjugation to Nucleic Acids: DNA and RNA Labeling Methodologies
The labeling of DNA and RNA with fluorescent dyes is essential for a wide range of applications, including DNA sequencing, PCR, fluorescence in situ hybridization (FISH), and single-molecule studies. nih.gov this compound and its derivatives are well-suited for these applications.
Terminal 5'- and 3'-End Labeling Strategies for Oligonucleotides
Oligonucleotides can be fluorescently labeled at their 5' or 3' terminus. One of the most common methods for terminal labeling is through the use of phosphoramidite (B1245037) chemistry during solid-phase oligonucleotide synthesis. oup.comresearchgate.net A Cy3.5 phosphoramidite can be coupled to the 5'-end of the growing oligonucleotide chain in the final synthesis cycle. researchgate.net For 3'-end labeling, a solid support (e.g., controlled pore glass, CPG) pre-functionalized with the Cy3.5 dye can be used as the starting material for the synthesis. researchgate.net
Alternatively, post-synthetic conjugation can be employed. In this approach, an oligonucleotide is synthesized with a reactive functional group at one of its termini, most commonly a primary amine. This amino-modified oligonucleotide is then reacted with a Cy3.5 NHS ester or a this compound activated with EDC/NHS to form a stable amide bond. genelink.com This method is versatile and allows for the labeling of oligonucleotides after they have been synthesized and purified.
| Labeling Position | Method | Description |
| 5'-End | Phosphoramidite Chemistry | A Cy3.5 phosphoramidite is added during the last step of solid-phase synthesis. researchgate.net |
| 5'-End | Post-Synthetic Conjugation | An amino-modified oligonucleotide is reacted with an amine-reactive Cy3.5 derivative. genelink.com |
| 3'-End | Modified Solid Support | Oligonucleotide synthesis is initiated from a CPG bead functionalized with Cy3.5. researchgate.net |
| 3'-End | Post-Synthetic Conjugation | An amino-modified oligonucleotide is reacted with an amine-reactive Cy3.5 derivative. genelink.com |
This interactive table summarizes common strategies for the terminal labeling of oligonucleotides with Cy3.5.
Internal Chromophore Insertion for Enhanced Photostability in DNA Constructs
While terminal labeling is widely used, the internal incorporation of cyanine (B1664457) dyes within the DNA backbone has been shown to significantly enhance their photostability. researchgate.net This is a crucial advantage for single-molecule fluorescence experiments, which often require long observation times under intense laser illumination. The rigid environment of the DNA duplex is thought to restrict the conformational freedom of the cyanine dye, thereby reducing non-radiative decay pathways and photobleaching.
Cy3.5 can be incorporated internally into a DNA strand during solid-phase synthesis using a Cy3.5 phosphoramidite. genelink.com This phosphoramidite is designed to replace a nucleotide in the sequence, effectively inserting the dye into the sugar-phosphate backbone. Studies comparing externally tethered dyes to internally inserted ones have demonstrated a marked increase in the photobleaching lifetime for the internally labeled constructs. For instance, one study found that the photobleaching of an internally labeled Cy3 was nearly three times slower than its externally labeled counterpart. This enhanced photostability makes internally labeled Cy3.5 DNA constructs superior probes for demanding fluorescence applications.
Conjugation to Proteins, Peptides, and Antibodies for Targeted Research Applications
The covalent labeling of biomolecules such as proteins, peptides, and antibodies with fluorescent dyes is a cornerstone of modern biological research. This compound, a derivative of the cyanine dye family, serves as a valuable tool in this context. Although it is an unactivated carboxylic acid, it can be readily converted to a reactive form, such as an N-hydroxysuccinimidyl (NHS) ester, for efficient conjugation. alfa-chemistry.comlumiprobe.com This activated form readily reacts with primary amine groups (–NH2) present on lysine residues and the N-terminus of proteins, peptides, and antibodies, forming stable amide bonds. alfa-chemistry.comnih.gov This process allows for the creation of fluorescently-tagged biomolecules for a wide array of research applications, including fluorescence microscopy, flow cytometry, and immunoassays. axispharm.com
A notable characteristic of Cy3.5, which it shares with Cy3, is the significant and anomalous enhancement of its fluorescence upon covalent attachment to a protein. semanticscholar.orgresearchgate.net This phenomenon is in stark contrast to other cyanine dyes like Cy5 and Cy5.5, which often experience fluorescence quenching when conjugated to proteins at high dye-to-protein ratios. researchgate.netresearchgate.net Research has shown that for Cy3 and Cy3.5, the fluorescence output continues to increase with up to eight dye molecules bound per antibody before reaching a maximum. semanticscholar.org This property makes Cy3.5 particularly advantageous for applications requiring bright signals, including single-molecule fluorescence microscopy. semanticscholar.orgresearchgate.net
The stoichiometry of the labeling reaction—the ratio of dye to protein—is a critical parameter that must be carefully controlled to achieve optimal fluorescence. researchgate.net Factors such as protein concentration, dye concentration, and the pH of the reaction buffer can be adjusted to control the desired average number of dye molecules per protein, also known as the degree of labeling (DOL). semanticscholar.org While high DOLs can sometimes lead to fluorescence quenching due to dye-dye interactions, Cy3.5's tendency for fluorescence enhancement makes it more forgiving in this regard compared to Cy5. researchgate.netresearchgate.net The ability to use sulfonated versions of cyanine dyes, which are readily available as diacid derivatives, improves water solubility, reduces aggregation, and minimizes non-specific interactions with other biomolecules like nucleic acids. mdpi.comnih.gov
| Feature | Cy3 / Cy3.5 Conjugates | Cy5 / Cy5.5 Conjugates | Reference |
| Fluorescence upon Protein Conjugation | Strong, anomalous enhancement (2-3 fold) | Often results in fluorescence loss or quenching | researchgate.net |
| Optimal Degree of Labeling (DOL) | Bright fluorescence even at high DOL (up to 8) | Counterproductive above a low DOL (e.g., 2-3 for Cy5) | semanticscholar.org |
| Quenching Mechanism | Less prone to mutual quenching | More pronounced quenching via resonance energy transfer | researchgate.net |
| Primary Application Benefit | Ideal for generating brightly fluorescent protein probes | Used where red-shifted emission is critical, but requires careful DOL control | semanticscholar.orgresearchgate.net |
Integration into Imaging Components of Drug Delivery Systems for Real-Time Monitoring of Cargo
The integration of fluorescent probes into drug delivery systems is a powerful strategy for visualizing their distribution, tracking their cellular uptake, and monitoring drug release in real time. alfa-chemistry.com Cy3.5, with its favorable photophysical properties, is well-suited for this purpose. When incorporated into drug delivery vehicles, such as nanoparticles or liposomes, Cy3.5 acts as a reporter, allowing researchers to non-invasively track the carrier's journey through a biological system using fluorescence imaging. nih.govnih.gov
One key application is in the development of theranostics, which combine therapeutic agents and diagnostic imaging capabilities into a single platform. nih.gov For example, cyanine dyes have been conjugated to drug cargoes to simultaneously deliver a therapeutic and report on its subcellular localization. rsc.org Studies using the related dyes Cy3 and Cy5 have shown they can act as vectors to target and deliver cargoes to mitochondria in cancer cells. rsc.org The inherent fluorescence of the dye allows for direct visualization of this organelle-specific accumulation via confocal microscopy, confirming the successful delivery of the cargo to its intended target. rsc.org This real-time monitoring helps in understanding the mechanism of action and improving the design of targeted drug delivery systems. alfa-chemistry.com
Heptamethine cyanine dyes, a class that includes Cy5 and Cy7, have been explored as drug carrier systems for their tumor-targeting properties. nih.gov While Cy3.5 is a pentamethine cyanine, the principles of using the dye's fluorescence for tracking are analogous. The dye can be conjugated to a therapeutic agent, and the resulting conjugate's accumulation in tumor tissue can be monitored via its near-infrared (NIR) fluorescence. nih.gov This allows for the assessment of targeting efficiency before a therapeutic action is initiated, for instance, through light-activated uncaging of the drug. nih.gov
| Drug Delivery System | Incorporated Cyanine Dye | Monitored Process | Key Finding | Reference |
| Silica (B1680970) Nanoparticles (SNPs) | Cy3.5 | Cellular uptake and long-term tracking | CSNP3.5 showed efficient cellular uptake, negligible cytotoxicity, and enabled long-term imaging. | nih.gov |
| Mitochondria-Targeting Vectors | Cy3 / Cy5 | Subcellular localization and cargo delivery | Dyes acted as vectors to deliver cargo to mitochondria and allowed for imaging of the accumulation. | rsc.org |
| Polymeric Nanoparticles | Cy5.5 | Biodistribution kinetics in retinal vessels | The dye signal was detected for over 90 minutes, allowing for tracking of the nanosystem. | nih.gov |
| Antibody-Drug Conjugates (ADCs) | NIR Cyanine Dyes | Tumor uptake and drug uncaging | Tumor uptake could be monitored in vivo using NIR fluorescence prior to light-activated drug release. | nih.gov |
Functionalization of Biomaterials and Nanoparticles for Enhanced Research Functionality
Functionalizing biomaterials and nanoparticles with this compound significantly enhances their utility in biomedical research by rendering them fluorescent for imaging and tracking. The dye can be incorporated into various materials, including silica nanoparticles and biopolymers like chitosan, to create advanced tools for biosensing, bioimaging, and diagnostics. alfa-chemistry.com
A prominent example is the creation of cyanine-dye-doped fluorescent silica nanoparticles (CSNPs). nih.gov In a study synthesizing CSNPs with Cy3.5, researchers were able to create stable, sub-100 nm particles with consistent size and shape. nih.gov By encapsulating the dye within the silica matrix, the nanoparticles exhibited significantly enhanced brightness—up to a thousand times greater than the free dye in solution—and improved photostability. researchgate.net The study systematically analyzed how varying the concentration of the encapsulated Cy3.5-APTES conjugate affected the nanoparticles' properties. nih.gov It was found that increasing the dye concentration led to a redshift in the fluorescence emission spectra, attributed to energy transfer and self-quenching effects. nih.gov Nevertheless, the fluorescence signal intensity showed a linear relationship with the particle concentration, making these nanoparticles suitable for quantitative imaging applications. nih.gov
The functionalization process involves covalently linking the dye to the nanoparticle's framework. For silica nanoparticles, this is often achieved by first reacting the dye with an aminosilane (B1250345) precursor like (3-aminopropyl)triethoxysilane (APTES) to form a dye-silane conjugate, which is then incorporated during the nanoparticle synthesis via a water-in-oil microemulsion method. nih.govresearchgate.net This encapsulation protects the dye from the surrounding aqueous environment, which can otherwise quench fluorescence, and improves its photophysical properties. nih.gov Such functionalized nanoparticles have been successfully used for in vitro cellular imaging, demonstrating efficient cellular uptake without apparent toxicity, and for in vivo imaging in animal models. nih.govresearchgate.net
| Property | Observation for Cy3.5-doped Silica Nanoparticles (CSNP3.5) | Significance | Reference |
| Size and Shape | Remained constant regardless of dye concentration. | Provides a stable and predictable platform for biological interactions. | nih.gov |
| Surface Charge & Fluorescence | Varied depending on the encapsulated dye-APTES conjugate ratio. | Allows for tuning of particle properties for specific applications. | nih.gov |
| Fluorescence Emission | Exhibited a redshift as dye concentration increased. | Attributed to cascade energy transfer and self-quenching between dye molecules. | nih.gov |
| Signal Intensity | Showed a linear relationship with particle concentration at lower dye equivalents. | Enables quantitative analysis and robust performance in imaging applications. | nih.gov |
| Cellular Interaction | Showed efficient cellular uptake and negligible cytotoxicity. | Suitable for long-term cell tracking and in vivo imaging. | nih.gov |
Spectroscopic and Photophysical Research of Cy3.5 Diacid and Its Conjugates
Analysis of Absorption and Emission Spectra in Varied Experimental Environments
The absorption and emission spectra of Cy3.5 diacid are sensitive to the experimental environment. The spectral characteristics are influenced by factors such as solvent polarity, viscosity, and the nature of the conjugated biomolecule.
In aqueous solutions, this compound typically exhibits an absorption maximum around 579 nm and an emission maximum around 591 nm. aatbio.com However, these values can shift depending on the local environment. For instance, in solvents of different polarities, cyanine (B1664457) dyes can exhibit solvatochromism, leading to either a bathochromic (red) or hypsochromic (blue) shift in their spectra. issstindian.org
Conjugation of Cy3.5 to biomolecules, such as proteins or nucleic acids, can also induce spectral shifts. When attached to a protein surface, the dye experiences a microenvironment that is different from that of the bulk aqueous solution, which can lead to changes in its absorption and emission maxima. xobi.net For example, studies on the related Cy3 dye have shown that its absorption maximum can shift by several nanometers upon conjugation to oligonucleotides. researchgate.net
The following table summarizes the typical spectral properties of Cy3.5 in an aqueous buffer.
| Property | Wavelength (nm) |
|---|---|
| Absorption Maximum (λabs) | 579 |
| Emission Maximum (λem) | 591 |
Investigation of Fluorescence Quantum Yield and its Determinants within Conjugated Systems
The fluorescence quantum yield (ΦF) is a critical parameter that determines the brightness of a fluorophore. For this compound and its conjugates, the quantum yield is highly dependent on the molecular environment and the rigidity of the dye structure.
In non-viscous aqueous solutions, cyanine dyes like Cy3 often have a relatively low fluorescence quantum yield due to efficient non-radiative decay pathways, primarily through cis-trans isomerization of the polymethine chain. nih.govacs.org However, the quantum yield of Cy3.5 can be significantly enhanced upon conjugation to biomolecules. This phenomenon, known as protein-induced fluorescence enhancement (PIFE), is attributed to the restriction of the dye's intramolecular rotation and isomerization upon binding to the surface of a protein or other macromolecules. nih.gov
Studies have shown that the fluorescence of Cy3.5 mimics the properties of Cy3, exhibiting a notable increase in fluorescence upon covalent attachment to proteins like antibodies. xobi.netnih.govacs.org This enhancement can be two- to three-fold compared to the free dye in solution. nih.govacs.org The specific site of conjugation on the biomolecule and the local environment surrounding the dye can further influence the extent of this enhancement. For instance, the quantum yield of Cy3 attached to DNA has been shown to be sequence-dependent. osti.gov
The table below illustrates the typical enhancement in fluorescence quantum yield for Cy3/Cy3.5 upon conjugation.
| State | Relative Quantum Yield Enhancement |
|---|---|
| Free Dye in Aqueous Solution | 1x (Reference) |
| Conjugated to Protein | ~2-3x |
Fluorescence Lifetime Measurements and Conformational Dynamics Studies
Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. For Cy3.5, the fluorescence lifetime is sensitive to conformational changes and the local environment, making it a valuable parameter for studying molecular dynamics.
The primary non-radiative decay pathway for cyanine dyes is photoisomerization, which significantly shortens their fluorescence lifetime. researchgate.netnih.gov Factors that restrict this isomerization, such as increased solvent viscosity or covalent attachment to a macromolecule, lead to a longer fluorescence lifetime. researchgate.netnih.gov For example, the fluorescence lifetime of Cy3 has been observed to increase substantially when it is at the periphery of aqueous microdroplets in oil, where its intramolecular rotation is highly restricted. nih.gov
Conjugation of Cy3.5 to biomolecules can lead to a multi-exponential fluorescence decay, indicating the presence of multiple conformational states of the dye-conjugate complex. Each component of the decay corresponds to a different local environment or conformation of the dye. By analyzing the fluorescence lifetime, researchers can gain insights into the conformational dynamics of the labeled biomolecule.
The following table provides a qualitative relationship between the environment of Cy3.5 and its fluorescence lifetime.
| Environment | Relative Fluorescence Lifetime |
|---|---|
| Low Viscosity Solution | Short |
| High Viscosity Solution | Long |
| Conjugated to a Macromolecule | Longer, often multi-exponential |
Studies of Intermolecular Aggregation and Self-Association Phenomena
Cyanine dyes, including this compound, have a known tendency to form non-covalent aggregates in aqueous solutions, a phenomenon driven by hydrophobic interactions and van der Waals forces between the dye molecules. rsc.orgrsc.org This self-association can lead to the formation of dimers, oligomers, and larger aggregates, which significantly alters the spectroscopic properties of the dye. issstindian.org
Two primary types of aggregates are observed: H-aggregates and J-aggregates. H-aggregates (hypsochromic) are characterized by a blue-shift in the absorption spectrum and are typically weakly fluorescent. They are formed when the dye molecules stack in a parallel, "sandwich-like" arrangement. issstindian.orgnih.gov In contrast, J-aggregates (bathochromic) exhibit a red-shifted, narrow absorption band and can be fluorescent. They arise from a head-to-tail arrangement of the dye molecules. ijsr.net
The formation of these aggregates is dependent on factors such as dye concentration, ionic strength of the solution, and temperature. issstindian.org At higher concentrations, the equilibrium shifts towards the formation of aggregates, which can lead to fluorescence quenching. researchgate.net This self-quenching is a critical consideration in labeling experiments, as a high degree of labeling on a biomolecule can bring dye molecules into close proximity, promoting aggregation and a subsequent decrease in fluorescence intensity. researchgate.net
Mechanistic Investigations of Photoconversion and Photobleaching in Cyanine Systems
Cyanine dyes can undergo photochemical reactions upon exposure to light, leading to either irreversible photobleaching or photoconversion into a different fluorescent species.
Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce due to light-induced chemical damage. thermofisher.com For cyanine dyes, a major pathway for photobleaching involves the generation of reactive oxygen species from the dye's triplet state, which then react with and destroy the fluorophore. researchgate.net
A significant phenomenon observed in some cyanine dyes is photoconversion, where one dye is transformed into another with different spectral properties. A well-documented example is the photoconversion of Cy5 to Cy3 upon photoexcitation. acs.orgnih.govacs.org This process involves the formal excision of a C2H2 unit from the polymethine chain of Cy5. nih.govacs.org
The mechanism is understood to proceed through an intermolecular pathway involving singlet oxygen-mediated photooxidation of Cy5. nih.govacs.org The resulting carbonyl products undergo a series of bond cleavage and reconstitution events to form the shorter-chained Cy3 molecule. nih.govacs.org This transformation has also been observed in other far-red emitting indocarbocyanine dyes. nih.gov
The photoconversion of cyanine dyes has significant implications for multicolor fluorescence imaging. The generation of a blue-shifted species (e.g., Cy3 from Cy5) can lead to signal bleed-through into other detection channels, potentially causing artifacts and misinterpretation of colocalization data. acs.orgrsc.org This is a critical issue in super-resolution microscopy techniques that rely on the precise localization of individual fluorophores. acs.org
However, this phenomenon can also be harnessed for advanced imaging applications. The controlled photoconversion of a dye can be used as a photoactivation strategy, for example, in high-density single-particle tracking in living cells without the need for UV illumination. nih.govacs.org Understanding the mechanisms of photoconversion and photobleaching is essential for designing robust quantitative imaging experiments and for developing new, more photostable fluorescent probes. researchgate.net
Strategies for Enhancing the Photostability of Labeled Constructs
The utility of cyanine dyes, including Cy3.5, in fluorescence applications is often limited by their susceptibility to photobleaching. To counteract this, several strategies have been developed to enhance the photostability of labeled constructs. A primary approach involves the covalent attachment or proximal linkage of 'protective agents' that can mitigate photodegradation pathways.
Key strategies include:
Triplet State Quenching: A major pathway for photobleaching involves the dye entering a long-lived, chemically reactive triplet state. Molecules like cyclooctatetraene (B1213319) (COT) have been shown to act as effective triplet state quenchers. When covalently linked to a cyanine dye, COT can substantially reduce the lifetime of the triplet state, thereby decreasing the probability of photochemical reactions that lead to bleaching. researchgate.net This mechanism is considered a generally effective means for enhancing the photostability of a wide range of cyanine fluorophores. nih.gov
Redox-Active Agents: Protective agents can also function through favorable reduction-oxidation (redox) cycles. nih.gov Compounds like Trolox (a water-soluble vitamin E analog) and 4-nitrobenzyl alcohol (NBA) can chemically reduce the dye from its oxidized radical cation state, returning it to the fluorescent ground state. nih.gov This process effectively repairs the dye molecule before irreversible photo-oxidation occurs. Studies have shown that the direct conjugation of Trolox and NBA to cyanine dyes dramatically enhances their photostability. nih.govnih.gov
Supramolecular Encapsulation: Another strategy involves trapping the dye molecule within a molecular container, such as a cyclodextrin (B1172386) (CD). arxiv.orgarxiv.org This encapsulation can enhance photostability by restricting the mobility of the dye and shielding it from reactive oxygen species in the environment. arxiv.org For the related dye Cy3, encapsulation in methyl-β-cyclodextrin resulted in a marked increase in photostability. arxiv.orgarxiv.org
Research has demonstrated that the effectiveness of these protective agents can vary depending on the specific cyanine dye. For Cy3.5, direct conjugation with COT resulted in a significant four- to fivefold increase in the signal-to-noise ratio (SNR) of its fluorescence, although it had little effect on the total number of photons emitted before entering a dark state. nih.gov This suggests that for Cy3.5, COT primarily helps in reducing transient blinking rather than preventing permanent photobleaching. nih.gov In contrast, the benefits of Trolox-linked fluorophores may be more restricted to specific dyes like Cy5 and Cy5.5, possibly due to a better matching of their respective redox potentials. nih.gov
Table 1: Effect of Protective Agents on Cyanine Dye Photostability
| Cyanine Dye | Protective Agent | Observed Enhancement | Reference |
|---|---|---|---|
| Cy3.5 | Cyclooctatetraene (COT) | ~4-5 fold increase in fluorescence SNR | nih.gov |
| Cy2 | Cyclooctatetraene (COT) | ~25-fold increase in photons before dark state | nih.gov |
| Cy5.5 | Cyclooctatetraene (COT) | ~50-fold increase in photons before dark state | nih.gov |
| Cy7 | Cyclooctatetraene (COT) | ~70-fold increase in photons before dark state | nih.gov |
| Cy5 | Trolox, NBA, COT | Dramatically enhanced photostability | nih.gov |
Förster Resonance Energy Transfer (FRET) Applications and Inter-Dye Spectroscopic Interactions
Förster Resonance Energy Transfer (FRET) is a distance-dependent, non-radiative energy transfer mechanism between a donor fluorophore and an acceptor fluorophore. nih.gov It serves as a spectroscopic ruler for measuring nanometer-scale distances within and between biomolecules. nih.govmdpi.com Cyanine dyes are frequently used for FRET due to their high molar absorptivity, narrow emission bands, and tunable spectroscopic profiles. nih.gov
The Cy3.5 dye is a valuable donor in FRET pairs, particularly when paired with a longer-wavelength acceptor like Cy5.5. The Cy3.5-Cy5.5 pair is spectrally shifted to longer wavelengths compared to the more common Cy3-Cy5 pair, which is advantageous for reducing background autofluorescence from biological samples. nih.govnih.gov This pair has been successfully characterized and employed for FRET studies of nucleic acids and complex biomolecular systems like nucleosomes. nih.govnih.gov The stability of the FRET signal between Cy3.5 and Cy5.5 has been confirmed in various biochemical buffers and in the presence of photoprotective reagents, making it a robust choice for in vitro single-molecule experiments. nih.govresearchgate.net
Single-Molecule FRET (smFRET) for Conformational and Distance Probing
Single-molecule FRET (smFRET) is a powerful technique that allows for the observation of individual molecules, providing insights into conformational dynamics and intermolecular interactions that are often obscured in ensemble measurements. nih.govnih.gov The Cy3.5-Cy5.5 FRET pair has proven suitable for demanding smFRET applications. nih.govnih.gov
A key validation for any FRET pair is demonstrating its proximity dependence. This has been achieved for the Cy3.5-Cy5.5 pair by conjugating the dyes to double-stranded DNA (dsDNA) constructs, which act as rigid spacers of defined lengths. nih.gov As the distance between the donor and acceptor is varied, a corresponding change in FRET efficiency is observed, confirming the pair's utility as a molecular ruler in the relevant distance range (typically 1.5-8.5 nm). nih.gov
The robustness of the Cy3.5-Cy5.5 pair has been demonstrated in complex biological systems. For instance, it has been used to study the structure and dynamics of the nucleosome, the fundamental repeating unit of chromatin. nih.gov In these experiments, Cy3.5 was attached to histone protein H2A and Cy5.5 was attached to the DNA, allowing for the probing of histone-DNA interactions at the single-molecule level. nih.gov The stable emission and low blinking of this dye pair under FRET conditions are critical for resolving the subtle conformational transitions that govern chromatin regulation. nih.govresearchgate.net
Applications of Cy3.5 Diacid in Advanced Biological Research Techniques
Fluorescent Probe Development and Mechanisms of Action
The intrinsic properties of the Cy3.5 fluorophore, derived from the diacid form, are harnessed to create probes that exhibit specific behaviors, such as changes in fluorescence upon binding to a target. This allows for the development of "smart" probes that only emit a strong signal in the presence of the molecule or structure of interest.
Cy3.5 diacid is an essential precursor in the multistep synthesis of fluorogenic probes. researchgate.netacs.org These probes are designed to be "turn-on," meaning they are non-emissive in an aqueous environment but become highly fluorescent upon interaction with their target, such as a lipid membrane. researchgate.net The mechanism behind this fluorogenic response is based on aggregation-caused quenching. researchgate.net In aqueous solutions, the amphiphilic nature of the probes derived from this compound causes them to form non-emissive aggregates. researchgate.netacs.org When these probes encounter lipid membranes, the aggregates disassemble, leading to a significant increase in fluorescence quantum yield and a "turn-on" response. researchgate.net This principle is fundamental to creating probes that provide high contrast and low background signal in cellular imaging, eliminating the need for wash steps. researchgate.netnih.gov While some cyanine (B1664457) dyes like Cy3 have a natural sensitivity to viscosity, their baseline fluorescence in aqueous solutions is often too high for them to be effective as fluorogenic probes. nih.gov
Researchers have synthesized arrays of anionic cyanine-based probes for plasma membrane imaging, with this compound serving as the key intermediate for the red-emitting variant. researchgate.netacs.org These probes are designed as analogues to the MemBright family of dyes but feature a key structural difference: the replacement of zwitterionic anchor groups with anionic sulfonates attached to dodecyl chains. acs.orgresearchgate.netnih.gov This modification imparts a net negative charge (-1) to the probe, in contrast to the net positive charge (+1) of the original MemBright series. researchgate.netacs.org
The design incorporates two 3-(dodecylammonio)propane-1-sulfonate moieties, which are chosen for their negative charge and proven effectiveness in targeting plasma membranes. researchgate.netacs.org This anionic nature contributes to selective, wash-free staining of the plasma membranes of living cells. researchgate.netnih.gov Probes derived from this compound, such as Cy3.5A, exhibit relatively high quantum yields in the presence of lipid vesicles compared to aqueous buffers, confirming their fluorogenic response to lipid environments. acs.org
| Property | Value in DOPC LUVs | Value in PB | Reference |
|---|---|---|---|
| Absorption Max (λabs) | 582 nm | 546 nm | acs.org |
| Emission Max (λem) | 601 nm | 601 nm | acs.org |
| Quantum Yield (QY) | 0.23 | 0.002 | acs.org |
DOPC LUVs: 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) large unilamellar vesicles; PB: Phosphate Buffer.
Microscopic Imaging Modalities
The fluorescent probes synthesized from this compound are employed in a range of advanced microscopy techniques to visualize cellular and subcellular structures with high resolution and specificity.
Confocal microscopy is a powerful tool for studying the subcellular distribution of fluorescently labeled molecules. Probes derived from cyanine dyes, including the Cy3.5 family, are used to stain specific organelles. researchgate.net For instance, certain cationic cyanine dyes are known to accumulate in mitochondria due to the organelle's negative membrane potential. researchgate.net Confocal imaging of live cells treated with probes derived from this compound allows for clear visualization of the plasma membrane, distinguishing it from internal structures. researchgate.net Studies using related cyanine dyes like Cy3 and Cy5 have demonstrated their utility in tracking uptake and localization within cellular compartments like mitochondria and lysosomes. researchgate.netnih.gov The specific localization can sometimes depend on the cell's metabolic state or membrane potential. researchgate.net
Super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM) overcome the diffraction limit of light to achieve nanoscale resolution. nih.govuni-wuerzburg.de These methods rely on the photoswitching properties of fluorophores. uni-wuerzburg.dethermofisher.com The cyanine dye family is central to STORM, with Cy3 often used as an "activator" dye that helps switch a "reporter" dye (like Cy5) between a fluorescent and a dark state. nih.govmicroscopyu.com
Cy3.5 has been evaluated for its performance in localization-based super-resolution imaging. nih.gov Research comparing different cyanine dyes has shown that they fall into two groups based on their fluorescence behavior when conjugated to proteins; Cy3.5 mimics the properties of Cy3, which tends to yield bright fluorescence, whereas Cy5 and Cy7 are more prone to quenching. nih.gov This suggests the potential utility of Cy3.5 in super-resolution applications where bright, photostable probes are critical. nih.govacs.org
| Parameter | Value | Reference |
|---|---|---|
| Absorption Max (λabs) | 581 nm | nih.gov |
| Emission Max (λem) | 596 nm | nih.gov |
| Molar Extinction Coefficient (ε) | 150,000 M-1cm-1 | nih.gov |
| Quantum Yield (Φ) | 0.15 | nih.gov |
| Average Photons per Switching Event | 4,968 | nih.gov |
Two-photon microscopy (2PM) is the preferred method for imaging deep within living tissues because it uses lower-energy, longer-wavelength light (typically infrared) for excitation. utexas.eduarvojournals.org This approach minimizes light scattering and reduces autofluorescence, enabling greater penetration depth compared to confocal microscopy. utexas.edursc.orgnih.gov
Probes derived from this compound are particularly well-suited for this application. The Cy3.5A probe, for example, was selected for in vivo brain imaging in living mice due to the high two-photon absorption cross-section and red-shifted emission of the Cy3.5 fluorophore. acs.org When injected into the brain parenchyma, the probe allowed for detailed visualization of pyramidal neurons, clearly resolving the neuron soma, dendrites with dendritic spines, and axons with axonal boutons with high image quality. acs.orgresearchgate.netnih.gov Furthermore, studies have shown that under two-photon excitation with a femtosecond laser, Cy3.5 can undergo irreversible, blue-shifted photoconversion, a property not observed for the closely related Cy3 and Cy5 dyes under the same conditions. nih.gov
Single-Molecule High-Resolution Colocalization (SHREC)
Single-Molecule High-Resolution Colocalization (SHREC) is a sophisticated imaging technique that measures the distances between two different fluorescent probes within macromolecules or macromolecular complexes. nih.govnih.gov This method overcomes the diffraction limit of light microscopy, allowing for distance measurements with a resolution better than 10 nanometers, a range that is difficult to probe with other techniques. nih.gov The core principle of SHREC involves labeling a molecule of interest with two distinct fluorophores, such as Cy3 and Cy5, which differ in their spectral properties. nih.gov
By imaging the two dyes separately and localizing their positions with high precision, researchers can calculate the distance between them. nih.gov This provides a powerful tool for studying the structure and dynamics of biological macromolecules in the 10-200 nm range. nih.gov Unlike methods that rely on photobleaching, SHREC can measure distances over time, making it ideal for observing dynamic processes. nih.govnih.gov
A key application of this technique was demonstrated in the study of myosin V, a motor protein that "walks" along actin filaments. nih.gov By labeling the calmodulin light chains of myosin V with Cy3 and Cy5, researchers were able to directly observe the alternating positions of the protein's two "heads" as it moved in a hand-over-hand fashion, with each head taking 72-nm steps. researchgate.net To validate the accuracy of the method, a dual-labeled 30-base-pair duplex DNA molecule was used as a 10-nm "molecular ruler". nih.gov
| SHREC Technique Overview | |
| Technique Name | Single-Molecule High-Resolution Colocalization (SHREC) |
| Principle | Measures intramolecular and intermolecular distances by separately imaging two chromatically different fluorophores (e.g., Cy3 and Cy5) conjugated to a single molecule. nih.gov |
| Resolution | Better than 10 nm. nih.govnih.gov |
| Measurement Range | 10-200 nm. nih.gov |
| Key Advantage | Allows for distance measurements through time, enabling the study of dynamic processes. nih.gov |
| Example Application | Direct observation of myosin V's hand-over-hand walking mechanism along an actin filament. nih.govresearchgate.net |
Molecular and Cellular Probing and Detection Systems
Nucleic Acid Hybridization and Sequencing Applications
Cy3.5 and its parent compound Cy3 are extensively used as fluorescent labels for oligonucleotides in a variety of molecular biology applications, including nucleic acid hybridization and sequencing. alfa-chemistry.comnih.gov The dye's bright and stable fluorescence makes it an ideal reporter for detecting and quantifying nucleic acids. alfa-chemistry.com However, research has revealed that the fluorescence intensity of cyanine dyes like Cy3 and Cy5 is highly dependent on the specific nucleobase sequence of the DNA to which they are attached. nih.govnih.govresearchgate.netresearchgate.net
This sequence-dependent fluorescence can vary significantly, with the intensity of Cy3 changing by a factor of about two between the brightest and darkest labeled oligonucleotides. nih.gov Studies have comprehensively mapped this effect for all 1024 possible 5-base sequences adjacent to the dye. nih.govresearchgate.net Generally, purine-rich sequences, particularly those containing guanine (B1146940) (G), are associated with high fluorescence intensity, while pyrimidine-rich sequences, especially those with cytosine (C), lead to significant quenching or reduced brightness. nih.govresearchgate.net This phenomenon is observed when the dye is attached to either the 5' or 3' end of single-stranded or double-stranded DNA. nih.govresearchgate.net These findings are critical for accurately interpreting data from fluorescence-based assays like microarrays and high-throughput sequencing, as variations in signal may be due to sequence context rather than the quantity of the target molecule. nih.govresearchgate.net
| Sequence-Dependent Fluorescence of 3'-Labeled ssDNA | Relative Fluorescence |
| Brightest 5-mer Sequences for Cy3 | |
| GCGCG | Highest |
| GGGGG | High |
| GGGGA | High |
| AGGGG | High |
| Darkest 5-mer Sequences for Cy3 | |
| CCCCC | Lowest |
| TCCCC | Low |
| CCCCT | Low |
| GCCCC | Low |
| Data derived from studies on 3'-terminally labeled single-stranded DNA, showing the most and least fluorescent 5-nucleotide sequences adjacent to the Cy3 dye. nih.gov |
Fluorescence In Situ Hybridization (FISH) and Real-Time Polymerase Chain Reaction (PCR)
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique that uses fluorescently labeled DNA probes to detect specific DNA or RNA sequences within cells and tissues. nih.govfrontiersin.org Cy3 is a frequently used fluorophore for directly labeling these probes due to several advantages. nih.govfrontiersin.orgnih.gov Cy3-labeled probes exhibit a very high level of fluorescence, which can be 5 to 10 times brighter than that of probes labeled with older dyes like fluorescein (B123965). nih.gov They are also highly resistant to photobleaching, allowing for prolonged exposure to excitation light during microscopy and digital imaging, which is crucial for detecting weak signals. nih.gov This makes cyanine-labeled probes suitable for a wide range of research and clinical applications, including gene mapping, diagnosing genetic diseases, and identifying chromosomal abnormalities in cancer. frontiersin.orgnih.gov
Real-Time Polymerase Chain Reaction (qPCR) is a cornerstone technique for quantifying nucleic acids. nih.govqiagen.com While many qPCR assays use intercalating dyes like SYBR Green I that bind nonspecifically to any double-stranded DNA, probe-based qPCR offers higher specificity. qiagen.comnih.gov In this format, a sequence-specific oligonucleotide probe is labeled with a fluorophore, and Cy3.5 is a suitable candidate for this purpose. The fluorescence signal is generated only when the probe hybridizes to its specific target sequence during amplification. qiagen.com The known sequence-dependent effects of Cy3 dyes are an important consideration in designing these probes, as the local nucleotide environment can influence the probe's fluorescence quantum yield and affect the accuracy of quantification. nih.govresearchgate.net
Studies of Protein-Protein Interactions and Protein Expression Dynamics
The cyanine dye family, including Cy3 and Cy3.5, serves as a valuable tool for studying proteins. alfa-chemistry.com These dyes can be conjugated to antibodies, peptides, or other proteins to investigate their localization, interactions, and expression levels within cells. alfa-chemistry.com An interesting and useful property of Cy3 is that its fluorescence is often enhanced upon binding to a protein. nih.gov Research comparing Cy3 and Cy5 showed that when Cy3 is covalently attached to an antibody, its fluorescence anomalously increases by two- to three-fold, whereas no such enhancement occurs with Cy5. nih.gov This makes Cy3 and Cy3.5 particularly well-suited for creating bright fluorescent probes for immunoassays and cellular imaging. nih.gov
Furthermore, this fluorescence enhancement phenomenon is the basis for a technique known as Protein-Induced Fluorescence Enhancement (PIFE). biorxiv.org In PIFE, the binding of a protein in close proximity to a Cy3 dye sterically hinders a non-radiative decay process (photo-isomerization), causing a significant increase in the dye's brightness. biorxiv.org This effect allows researchers to study DNA-protein interactions using DNA labeled with a Cy3 dye, elegantly bypassing the need to label the protein itself. biorxiv.org
Biosensor Design for Biomarker, Pathogen, and Toxin Detection
Fluorescence-based biosensors are powerful analytical tools used for the sensitive detection of a wide range of targets, including disease biomarkers, environmental toxins, and pathogens. alfa-chemistry.commdpi.com Cy3.5, with its strong fluorescence and well-established conjugation chemistry, is a central component in the design of such biosensors. alfa-chemistry.com The fundamental principle involves linking the fluorescent dye to a biological recognition element, such as an antibody, a nucleic acid aptamer, or an enzyme. mdpi.com
When this recognition element binds to its specific target, a measurable change in the fluorescence signal occurs. This change can manifest as an increase or decrease in intensity, a shift in wavelength, or a change in fluorescence polarization. mdpi.com For example, a biosensor for a specific mycotoxin could use a Cy3.5-labeled antibody that, upon binding the toxin, undergoes a conformational change that alters the dye's fluorescence. mdpi.com The high sensitivity of fluorescence detection allows these biosensors to monitor analytes at extremely low concentrations, making them valuable for applications in medical diagnostics, food safety, and environmental monitoring. alfa-chemistry.commdpi.com
Enzyme-Linked Immunosorbent Assay (ELISA) and Other Immunoassays
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to detect and quantify biomolecules like proteins, hormones, and antibodies. nih.govnih.govspringernature.com While traditional ELISAs use an enzyme to generate a colorimetric or chemiluminescent signal, a variation of this technique employs fluorescent labels for detection. springernature.com Cy3.5 conjugates are used in these fluorescence-based immunoassays to enhance sensitivity and specificity. alfa-chemistry.com
In a typical fluoroimmunoassay, a detection antibody is labeled with a fluorescent dye like Cy3.5 instead of an enzyme. alfa-chemistry.comnih.govnih.gov After the "sandwich" of capture antibody, antigen, and detection antibody is formed in the microplate well, the amount of bound antigen is quantified by measuring the fluorescence intensity. nih.gov This method can offer a broader dynamic range and higher sensitivity compared to conventional colorimetric ELISAs. The finding that Cy3's fluorescence is significantly enhanced when conjugated to antibodies further boosts the signal in such assays, making Cy3.5 an excellent choice for developing highly sensitive diagnostic tests. nih.gov
Investigations of Molecular Interactions and Dynamics
The unique photophysical properties of this compound have positioned it as a valuable tool for interrogating the intricate interactions and dynamic processes of biological macromolecules. Its application in various advanced spectroscopic techniques has provided significant insights into the fundamental mechanisms governing cellular function.
Dye-Nucleic Acid Interactions: Stacking, Groove Binding, and Sequence Dependence
When tethered to nucleic acids, the behavior of cyanine dyes like Cy3.5 is influenced by their interactions with the DNA or RNA structure. Molecular dynamics simulations and spectroscopic studies have revealed that cyanine dyes can engage in stacking interactions with the nucleobases. xray.cz For instance, studies on Cy3 terminally attached to an oligonucleotide showed that stacking interactions between the distal indole (B1671886) ring of the dye and a guanine base are characteristic of the most probable conformations. xray.cz
The structure of the cyanine dye itself plays a crucial role in its mode of interaction. The presence of two methyl groups in the 3-position of the indole fragments in dyes like Cy3 and Cy5, which are structurally similar to Cy3.5, can prevent the intercalation of the dye molecule into the DNA duplex or its placement within the minor groove. mdpi.comnih.gov This steric hindrance is a key feature that makes these dyes suitable for applications like Förster Resonance Energy Transfer (FRET), where a fixed but non-intercalating attachment is desirable to accurately report on the distance between two points on a macromolecule. mdpi.comnih.gov While Cy3.5 is primarily used as a FRET probe, unsymmetrical cyanine dyes have been specifically designed to act as groove-binding agents for DNA staining. nih.govresearchgate.netnih.gov These designer dyes, with their crescent shape, show a preference for binding within the minor groove of DNA, a mode of interaction that is generally avoided by symmetrically substituted cyanine dyes used in FRET. nih.govnih.gov The specific sequence of the nucleic acid can also influence the local environment and, consequently, the photophysical properties of the attached dye, although detailed sequence-dependent studies specifically for this compound are an area of ongoing research.
Fluorophore-Lipid Interactions and Their Effects on Membrane Protein Dynamics
The use of this compound and other cyanine dyes to label membrane proteins has necessitated a thorough understanding of the potential interactions between the fluorophore and the lipid bilayer. nih.govnih.gov All-atom molecular dynamics simulations have shown that water-soluble fluorophores like Cy3 and Cy5 can directly and strongly interact with lipid bilayers through both electrostatic and hydrophobic interactions. nih.govnih.gov The process of membrane partitioning typically occurs in two steps: an initial, rapid association facilitated by electrostatic attraction between the fluorophore and the lipid headgroups, followed by a slower insertion of the dye's hydrophobic parts into the core of the bilayer. nih.gov
These fluorophore-lipid interactions can have significant, position-dependent effects on the structure and dynamics of the labeled membrane proteins. nih.govnih.gov The close association of the dye with the lipid membrane can alter the natural conformational landscape of the protein, potentially influencing its function. nih.govnih.gov The extent of this effect is particularly notable in systems with greater structural flexibility. nih.govnih.gov Understanding these interactions is critical for the accurate interpretation of fluorescence-based studies of membrane protein dynamics, ensuring that the observed changes are attributable to the biological process under investigation rather than being an artifact of the fluorescent label.
Conformational Dynamics of Labeled Macromolecules
This compound is frequently employed in single-molecule FRET (smFRET) studies to probe the conformational dynamics of macromolecules such as nucleic acids and proteins. nih.govnih.govresearchgate.net In a typical smFRET experiment, Cy3.5 is used as a donor fluorophore in conjunction with a suitable acceptor, such as Cy5.5. nih.govnih.govresearchgate.net The efficiency of energy transfer between the donor and acceptor is highly dependent on the distance separating them, making it a molecular ruler for tracking changes in molecular conformation in real-time.
Recent characterization of the Cy3.5-Cy5.5 dye pair has demonstrated its suitability for smFRET studies, exhibiting high photostability under continuous illumination. nih.govnih.govresearchgate.net This stability is crucial for observing dynamic processes over extended periods. The FRET efficiency of this pair shows a clear dependence on the proximity of the dyes, allowing for the resolution of different conformational states of biomolecules. nih.govresearchgate.net For example, this pair has been successfully used to study the conformational landscape of nucleosomes, providing insights into chromatin dynamics. nih.gov The use of this compound in such studies allows researchers to observe transient intermediate states and population heterogeneities that are often obscured in bulk measurements. nih.gov
| Parameter | Observation | Significance in Research | Reference |
|---|---|---|---|
| Photostability | Stable emission for approximately 5 minutes under continuous illumination. | Enables long-duration observation of molecular dynamics without significant signal loss. | nih.govresearchgate.net |
| Blinking Behavior | Rare blinking observed under FRET conditions. | Provides continuous data traces for more accurate analysis of conformational changes. | nih.gov |
| FRET Proximity Dependence | A monotonic decrease in FRET efficiency is observed with increasing separation distance between Cy3.5 and Cy5.5 on a dsDNA scaffold. | Confirms its utility as a reliable molecular ruler for measuring intramolecular distances. | researchgate.net |
| Buffer Compatibility | FRET stability is maintained in various biochemical buffers (e.g., Tris-Cl, HEPES, Na-BP, MOPS) and with different photoprotective reagents. | Demonstrates the robustness and versatility of the dye pair for use in a wide range of experimental conditions. | nih.gov |
Applications in Research on Organelle-Specific Delivery Systems as Diagnostic and Visualization Tools
The inherent properties of cyanine dyes, including their cationic nature and hydrophobicity, have led to their exploration as targeting moieties for organelle-specific delivery systems. rsc.org Research has shown that dyes like Cy3 and Cy5 can preferentially accumulate in mitochondria due to the negative membrane potential of this organelle. rsc.orgresearchgate.net This targeting ability makes them promising candidates for the development of diagnostic and therapeutic agents that are directed to specific subcellular compartments.
The diacid functionality of Cy3.5 is particularly advantageous in this context, as it provides a convenient chemical handle for conjugation to a variety of molecules, including peptides, small-molecule drugs, and other probes. researchgate.net By covalently linking a therapeutic cargo to a mitochondria-targeting cyanine dye, it is possible to enhance the delivery and local concentration of the drug at its site of action, thereby increasing its efficacy. rsc.orgresearchgate.net For example, conjugating cytotoxic agents to Cy3 has been shown to significantly increase their toxicity towards cancer cells, demonstrating the potential of this approach in targeted cancer therapy. researchgate.net
Computational and Theoretical Investigations
Metadynamics (MTD) for Free Energy Surface Analysis of Dye-Biomolecule Interactions
Metadynamics (MTD) is an advanced simulation technique used to explore the free energy surface (FES) of a system, allowing for the characterization of different stable and transient states. In the context of Cy3.5 diacid and related dyes, MTD simulations have been applied to study the interactions with DNA. nih.gov
By exploring the FES, MTD simulations can identify various binding motifs that the dye can adopt when linked to a DNA oligonucleotide. nih.gov These include not only the energetically favorable stacking interactions but also other configurations such as binding within the major groove of the DNA and various unstacked or unbound structures. nih.gov This method provides a more complete energetic landscape of the dye-DNA interaction than standard MD, quantifying the relative stability of different binding poses.
Density-Functional Theory (DFT-D) for Conformational and Electronic Structure Analysis
Density-functional theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. The inclusion of dispersion corrections (DFT-D) is crucial for accurately describing the non-covalent interactions, such as stacking, that are dominant in dye-biomolecule systems. nih.gov
DFT-D calculations have been used to complement MD and MTD simulations by performing full geometry optimizations on the structures identified as potential energy minima. nih.gov For instance, the stacked conformers of the Cy3 dye interacting with DNA, which were observed in MTD simulations, have been confirmed as true energy minima using DFT-D calculations. nih.gov This validation adds a layer of quantum mechanical accuracy to the classical mechanical findings from MD. DFT methods are also essential for understanding the electronic properties of the dye, which are fundamental to its fluorescent characteristics. mdpi.comnih.gov For example, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra of the dye. nih.gov
Table 2: Application of DFT-D in Cyanine (B1664457) Dye Analysis
| Application | Purpose | Reference |
|---|---|---|
| Conformational Analysis | Confirms that conformers found in MD/MTD simulations (e.g., stacked structures) are true energy minima. | nih.gov |
| Electronic Structure | Investigates the distribution of electrons and molecular orbitals (HOMO/LUMO). | researchgate.net |
| Spectroscopic Properties | Calculates electronic absorption and fluorescence maxima using TD-DFT. | mdpi.comnih.gov |
| Interaction Energetics | Provides accurate energies for non-covalent interactions like π-stacking. | nih.gov |
Molecular Modeling in Polymer Compositions Incorporating Cyanine Dyes
Molecular modeling plays a significant role in designing and understanding polymer-based systems that incorporate cyanine dyes, such as fluorescent nanoparticles for bio-imaging. A key challenge in these systems is preventing the aggregation-caused quenching (ACQ) of the dyes, where their fluorescence is diminished when they are in close proximity within the polymer matrix. researchgate.net
Modeling can be used to investigate how different components of the formulation influence dye aggregation. For example, simulations can explore the role of bulky, hydrophobic counterions in keeping the cationic dye molecules separated. researchgate.net By modeling the spatial arrangement and interactions between the polymer chains, the cyanine dyes, and various counterions, researchers can predict which compositions are likely to yield nanoparticles with high fluorescence quantum yields. These models can help rationalize experimental observations, such as why certain counterions are more effective at preventing self-quenching, and guide the synthesis of more efficient fluorescent materials. researchgate.net
Q & A
Q. What are the key structural and photophysical properties of Cy3.5 diacid that make it suitable for bioimaging applications?
this compound features a central fluorophore with two carboxylic acid groups, enabling covalent conjugation to biomolecules via carbodiimide chemistry. Its absorption peak at ~581 nm and emission at ~596 nm (in aqueous buffer) provides near-infrared fluorescence, minimizing autofluorescence in biological samples. The rigid cyclic structure enhances photostability, with quantum yields of 0.28–0.35 depending on solvent polarity. Researchers should verify these parameters using UV-Vis spectroscopy and fluorimetry in their experimental buffer conditions, as environmental factors like pH (4.5–8.0 optimal) significantly impact performance .
Q. What methodological steps ensure reproducible conjugation of this compound to biomolecules like proteins or DNA?
Conjugation requires activating the diacid’s carboxyl groups using crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in pH 6.5–7.5 buffers. Post-activation, incubate with target biomolecules (e.g., antibodies or DNA) at 4°C for 4–6 hours. Purify via size-exclusion chromatography or dialysis to remove unreacted dye. Validate conjugation efficiency using mass spectrometry or absorbance ratios (e.g., ) to confirm dye-to-molecule ratios .
Q. In which experimental scenarios is this compound preferred over other cyanine dyes (e.g., Cy3 or Cy5)?
this compound’s near-infrared emission (~596 nm) offers deeper tissue penetration and reduced background in live-cell imaging compared to Cy3 (~570 nm). Its dual carboxyl groups enable stable, oriented conjugation, reducing non-specific binding—critical for quantitative assays like ELISA or flow cytometry. However, for multiplexing, verify spectral overlap with other dyes (e.g., Cy5) to avoid cross-talk .
Advanced Research Questions
Q. How can researchers optimize Förster resonance energy transfer (FRET) efficiency when using this compound in DNA constructs with varying inter-dye distances?
FRET efficiency depends on the Förster radius () and separation distance between this compound (donor) and an acceptor (e.g., Cy5.5). For dsDNA constructs, design spacers with 13–19 bp distances (4.4–6.5 nm) to align with . Use single-molecule fluorescence microscopy to measure FRET histograms under oxygen-scavenging conditions (e.g., glucose oxidase/catalase) to mitigate photobleaching. Analyze data via dual-Gaussian fitting to resolve high/low FRET populations and calculate mean efficiencies .
Q. What strategies address batch-to-batch variability in this compound’s fluorescence intensity during longitudinal studies?
Normalize fluorescence signals using internal standards (e.g., reference dyes with fixed quantum yields). Pre-characterize each dye batch via fluorimetry in standardized buffer conditions. For live-cell imaging, incorporate environmental controls (temperature, pH) to minimize confounding variables. Additionally, use ratiometric measurements (e.g., donor/acceptor intensity ratios in FRET pairs) to correct for concentration-dependent effects .
Q. How should researchers resolve contradictions between observed FRET efficiencies of this compound and theoretical predictions?
Discrepancies may arise from dye-dye interactions or DNA flexibility. Perform control experiments with fixed dye distances (e.g., rigid DNA origami scaffolds) to isolate distance effects. Use molecular dynamics simulations to model dye orientation and DNA bending. Statistically compare experimental FRET distributions (via Kolmogorov-Smirnov tests) against theoretical models, adjusting for environmental factors like ionic strength .
Q. What analytical frameworks enable comparative assessment of this compound’s performance against novel synthetic fluorophores?
Design a matrix evaluating photostability, brightness (), and signal-to-noise ratio in matched experimental systems. For example, compare bleaching rates under identical illumination intensities or quantify detection limits in immunoassays. Use multivariate ANOVA to identify significant differences, ensuring replicates account for biological variability. Publish raw datasets and analysis code to enable reproducibility .
Methodological Best Practices
- Data Validation : Cross-validate fluorescence measurements with orthogonal techniques (e.g., HPLC for dye purity).
- Ethical Reporting : Disclose batch numbers, storage conditions, and conjugation protocols to enhance reproducibility .
- Advanced Statistics : Apply bootstrapping or Bayesian inference to quantify uncertainty in FRET efficiency calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
